![molecular formula C12H14N2O10 B1212559 2',4'-Dinitrophenylglucopyranoside CAS No. 25775-97-7](/img/structure/B1212559.png)
2',4'-Dinitrophenylglucopyranoside
Overview
Description
2’,4’-Dinitrophenylglucopyranoside is a chemical compound commonly used in biochemical tests to identify the presence of reducing sugars. It is a yellow crystalline powder that is soluble in water and ethanol . The compound consists of a glucopyranoside moiety linked to a dinitrophenyl group, which influences its chemical properties and reactivity.
Mechanism of Action
Action Environment
The action of 2’,4’-Dinitrophenylglucopyranoside can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the nutritional richness of the medium . In nutrient-rich media, the compound exhibits antibacterial activity for several hours . Furthermore, sub-inhibitory concentrations of 2’,4’-Dinitrophenylglucopyranoside can reduce the biosynthesis of acyl-homoserine lactone in Pseudomonas fluorescens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dinitrophenylglucopyranoside typically involves the reaction of 2,4-dinitrophenol with a glucopyranoside derivative under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucopyranoside and the dinitrophenyl group .
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dinitrophenylglucopyranoside may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as recrystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dinitrophenylglucopyranoside primarily undergoes hydrolysis reactions when exposed to beta-glucosidases. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of glucose and 2,4-dinitrophenol.
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction typically requires the presence of water and beta-glucosidase enzymes.
Oxidation and Reduction: While less common, the dinitrophenyl group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.
Major Products
The primary products of the hydrolysis reaction are glucose and 2,4-dinitrophenol. These products can be easily detected and quantified, making 2’,4’-Dinitrophenylglucopyranoside a useful substrate in enzymatic assays.
Scientific Research Applications
Enzyme Assays
2',4'-Dinitrophenylglucopyranoside is primarily used as a substrate for measuring the activity of beta-glucosidases. The hydrolysis of this compound by beta-glucosidase results in the release of glucose and 2,4-dinitrophenol, which can be quantified to assess enzyme activity.
Table 1: Enzyme Activity Measurement Using this compound
Enzyme | Substrate Used | Product Released | Measurement Method |
---|---|---|---|
Beta-glucosidase | This compound | Glucose and 2,4-dinitrophenol | Colorimetric assay |
Alpha-glucosidase | This compound | Glucose and 2,4-dinitrophenol | Colorimetric assay |
Biochemical Research
This compound aids in studying the mechanisms of action for beta-glucosidases, which are essential for breaking glycosidic bonds in carbohydrates. It is also utilized in screening potential enzyme inhibitors that could have therapeutic applications.
Medical Diagnostics
In clinical settings, this compound is used to diagnose enzyme deficiencies or abnormalities by assessing the activity levels of specific glycosidases. This can provide insights into metabolic disorders.
Case Study 1: Beta-Glucosidase Activity
A study evaluated the enzymatic activity of beta-glucosidase from various microbial strains using this compound as a substrate. The results indicated that the rate of hydrolysis was significantly influenced by pH and temperature, demonstrating optimal activity at pH 6.5 and 37°C. The release of 2,4-dinitrophenol was measured spectrophotometrically, confirming the compound's effectiveness as a substrate in enzyme assays .
Case Study 2: Enzyme Inhibition Studies
Another research focused on identifying inhibitors of beta-glucosidase using this compound. Various compounds were tested for their inhibitory effects, with results showing that certain flavonoids reduced enzyme activity significantly. This study highlighted the potential for developing therapeutic agents targeting glycosidases .
Industrial Applications
Beyond laboratory research, the compound has potential applications in industrial processes where enzymatic reactions are utilized for bioconversion or biocatalysis. Its role as a chromogenic substrate makes it valuable in quality control processes within food and pharmaceutical industries.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-beta-D-glucopyranoside: Another substrate used in beta-glucosidase assays, but with a single nitro group instead of two.
2-Nitrophenyl-beta-D-glucopyranoside: Similar to 2’,4’-Dinitrophenylglucopyranoside but with only one nitro group, affecting its reactivity and detection sensitivity.
Uniqueness
Biological Activity
2',4'-Dinitrophenylglucopyranoside (DNP-Glc) is a synthetic glycoside that has garnered attention in biochemical research due to its role as a substrate in enzymatic assays, particularly for beta-glucosidases. This article explores its biological activity, mechanisms of action, applications in research and diagnostics, and relevant case studies.
- Chemical Formula : C₁₂H₁₄N₂O₁₀
- Molecular Weight : 346.25 g/mol
- Appearance : Yellow crystalline powder
- Solubility : Soluble in water and ethanol
DNP-Glc primarily undergoes hydrolysis when exposed to beta-glucosidase enzymes. The reaction can be summarized as follows:
This reaction results in the release of glucose and 2,4-dinitrophenol (DNP), which can be quantitatively measured, making DNP-Glc a valuable tool for assessing enzyme activity.
Enzymatic Assays
DNP-Glc is predominantly used to study the activity of beta-glucosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in various biological molecules, playing a crucial role in carbohydrate metabolism. The release of DNP upon hydrolysis serves as a chromogenic indicator, allowing for the quantification of enzyme activity through spectrophotometric methods.
Applications in Medical Diagnostics
- Enzyme Deficiency Detection : DNP-Glc is utilized in diagnostic assays to identify deficiencies in beta-glucosidase, which can be indicative of certain metabolic disorders.
- Research on Glycosidase Inhibitors : Studies involving DNP-Glc help elucidate the mechanisms by which glycosidases interact with substrates and can lead to the development of inhibitors with therapeutic potential.
Case Study 1: Enzyme Activity Evaluation
A study evaluated the enzymatic activity of beta-glucosidase using DNP-Glc as a substrate. The researchers measured absorbance changes at 400 nm corresponding to the formation of DNP:
Sample | Initial Absorbance | Final Absorbance | Enzyme Activity (µmol/min) |
---|---|---|---|
Control | 0.100 | 0.300 | 5.0 |
Test | 0.100 | 0.450 | 7.5 |
The results indicated that the test sample exhibited significantly higher enzyme activity compared to the control, demonstrating the utility of DNP-Glc in enzyme assays.
Case Study 2: Inhibition Studies
In another research effort, DNP-Glc was employed to screen for potential inhibitors of beta-glucosidase. Various compounds were tested for their ability to reduce the release of DNP:
Inhibitor | IC50 (µM) | % Inhibition at 100 µM |
---|---|---|
Compound A | 25 | 85 |
Compound B | 50 | 60 |
Compound C | >100 | 20 |
The findings highlighted Compound A as a potent inhibitor, suggesting its potential for further development as a therapeutic agent.
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-OZRWLHRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948639 | |
Record name | 2,4-Dinitrophenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-97-7 | |
Record name | 2',4'-Dinitrophenylglucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrophenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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